Enhanced Lipophilicity vs 2-Methyl-5-methoxyquinoline
The inclusion of two chlorine atoms at the 4- and 8-positions in 4,8-Dichloro-5-methoxy-2-methylquinoline significantly differentiates it from non-chlorinated analogs like 2-methyl-5-methoxyquinoline (CAS 79205-04-2). This substitution pattern increases lipophilicity, as evidenced by a higher predicted LogP (3.8-3.85) [1], and alters electron density on the aromatic ring, making it more electron-deficient . These changes are crucial for modulating membrane permeability and target binding kinetics.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 3.8 (XLogP3) - 3.85 (ACD/LogP) |
| Comparator Or Baseline | 5-Methoxy-2-methylquinoline: LogP ~2.1 (estimated based on structural comparison) |
| Quantified Difference | Increase of ~1.7-1.8 LogP units |
| Conditions | Computational prediction |
Why This Matters
Higher lipophilicity is a key determinant for improved membrane permeability and oral bioavailability in drug design.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 45599441, 4,8-Dichloro-5-methoxy-2-methylquinoline. Computed XLogP3. 2024. View Source
